Tifluadom Hydrochloride

Overview

Description

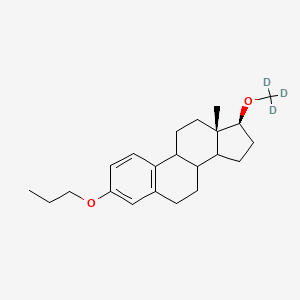

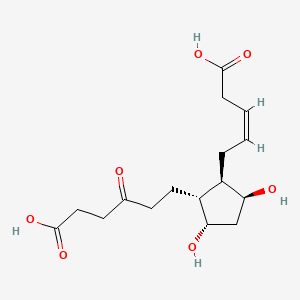

Tifluadom Hydrochloride is a chemical compound with the molecular formula C22H21ClFN3OS . It is structurally related to benzodiazepines .

Synthesis Analysis

The synthesis and biological evaluation of a series of 2-substituted 5-phenyl-1,4-benzodiazepines, structurally related to tifluadom, have been reported . These compounds act simultaneously as a kappa-opioid agonist and a cholecystokinin-A (CCK-A) antagonist .Molecular Structure Analysis

The molecular structure of this compound is represented by the molecular formula C22H21ClFN3OS . The molecular weight of the compound is 429.9 g/mol .Chemical Reactions Analysis

The chemical reactions involving this compound have not been extensively studied .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not extensively documented .Scientific Research Applications

Opioid Activity and Analgesic Properties

Tifluadom, a 1,4 benzodiazepine, exhibits unique opioid activity. Contrary to its structural class, it does not bind to the 3H-flunitrazepam binding site but rather displaces 3H-bremazocine from its opioid binding site. Characterized as an opiate kappa-receptor agonist, both in vitro and in vivo, it demonstrates potent analgesic activity in animal models without dependence potential (Römer et al., 1982).

Electrophysiological Effects

Tifluadom's effects on EEG power spectra and evoked potential changes have been studied. In dogs, the benzodiazepine-induced synchronization of the EEG was observed, demonstrating vigilance changes. Its stereospecific effects, particularly of its enantiomer KC-6128, were revealed through differential responses in EEG patterns and are possibly mediated by kappa receptors (Freye et al., 1986).

Cholecystokinin Receptor Interaction

Tifluadom also acts as a cholecystokinin-A (CCK-A) receptor antagonist. This property has been utilized to develop a series of 1,4-benzodiazepines as inhibitors of CCK binding to rat pancreas and guinea pig brain receptors. Such dual action of benzodiazepines as both CCK-A and opioid receptor ligands has implications for peptide hormone action and nonpeptide ligand design for peptide receptors (Bock et al., 1990).

Effects on Ingestive Behaviors

Tifluadom impacts ingestive behaviors, particularly in rats. It has been reported to increase food intake without altering water intake, suggesting a role for kappa opiate receptors in natural feeding drives. Its potency in stimulating appetite is comparable to morphine and other opiate agonists (Morley et al., 1983).

Diuretic Effects

Investigations into tifluadom's diuretic effects in rats have revealed its specific kappa-opioid agonist action. The induced diuresis is antagonized by kappa-antagonist doses of naloxone, confirming its opioid receptor-mediated central action (Leander Jd, 1984).

Analgesic and Antinociceptive Effects

Tifluadom exhibits significant analgesic properties, as seen in squirrel monkeys using electric shock titration and tail-immersion procedures. Its efficacy as a kappa-opioid benzodiazepine in producing analgesia has been confirmed, and the results extend to its characterization as a potent analgesic (Genovese & Dykstra, 1986).

Safety and Hazards

Mechanism of Action

Target of Action

Tifluadom Hydrochloride, unlike most benzodiazepines, has no activity at the gamma-aminobutyric acid A (GABA A) receptor. Instead, it is a selective agonist for the kappa-opioid receptor . The kappa-opioid receptor is a protein that plays a crucial role in pain perception, consciousness, motor control, and mood .

Mode of Action

As a selective agonist for the kappa-opioid receptor, this compound binds to these receptors, activating them to produce a biological response . This interaction results in potent analgesic effects, which means it can relieve pain .

Biochemical Pathways

Its action on the kappa-opioid receptor suggests it may influence pathways related to pain perception and mood regulation

Pharmacokinetics

As a general rule, the pharmacokinetic properties of a drug can significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

This compound’s activation of the kappa-opioid receptor results in several effects. It has been found to have potent analgesic effects, relieving pain in animal models . Additionally, it has diuretic effects, increasing urine production . It also has sedative effects and stimulates appetite .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These can include the physiological environment within the body, such as pH, temperature, and the presence of other molecules.

Biochemical Analysis

Biochemical Properties

Tifluadom Hydrochloride interacts with the κ-opioid receptor . The nature of these interactions is selective agonism, meaning that this compound can bind to these receptors and activate them . This interaction plays a significant role in the biochemical reactions that this compound is involved in .

Cellular Effects

This compound’s effects on cells are primarily due to its interaction with the κ-opioid receptor . This interaction can influence cell function, including impacts on cell signaling pathways and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the κ-opioid receptor . As a selective agonist for the κ-opioid receptor, this compound can bind to these receptors and activate them . This can lead to changes in gene expression and potentially influence enzyme inhibition or activation .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

It is known that this compound interacts with the κ-opioid receptor

Transport and Distribution

It is known that this compound interacts with the κ-opioid receptor

Properties

IUPAC Name |

N-[[5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methyl]thiophene-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3OS.ClH/c1-26-16(13-25-22(27)15-10-11-28-14-15)12-24-21(17-6-2-4-8-19(17)23)18-7-3-5-9-20(18)26;/h2-11,14,16H,12-13H2,1H3,(H,25,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZSUQQSHDYRGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CN=C(C2=CC=CC=C21)C3=CC=CC=C3F)CNC(=O)C4=CSC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClFN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858485 | |

| Record name | N-{[5-(2-Fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methyl}thiophene-3-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96337-50-7 | |

| Record name | N-{[5-(2-Fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methyl}thiophene-3-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tifluadom hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQB9JWT8M3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethoxy-1,3-di[(1Z)-1-propen-1-yl]benzene](/img/structure/B587605.png)

![1-Methylpyrrolo[2,3-b]pyridine-3-carboxylic Acid N-Phenyl Homopiperazine Amide](/img/structure/B587609.png)

![3-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B587614.png)

![4-Chloro-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B587622.png)